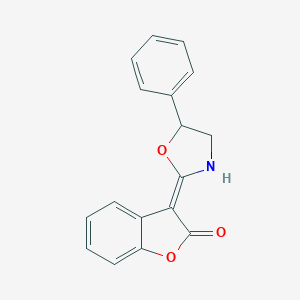
Dimethyl 2-(2-imidazolidinylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-imidazolidinylidene)malonate, also known as DMDI, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains two imidazolidine rings and a malonate ester group. DMDI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(2-imidazolidinylidene)malonate is not fully understood. However, it is believed to interact with various biological targets, including DNA and proteins. Dimethyl 2-(2-imidazolidinylidene)malonate has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 2-(2-imidazolidinylidene)malonate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Dimethyl 2-(2-imidazolidinylidene)malonate has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(2-imidazolidinylidene)malonate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Dimethyl 2-(2-imidazolidinylidene)malonate is also stable under a wide range of conditions, making it suitable for various applications. However, Dimethyl 2-(2-imidazolidinylidene)malonate has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures.
Orientations Futures
There are several future directions for the study of Dimethyl 2-(2-imidazolidinylidene)malonate. One potential direction is the development of Dimethyl 2-(2-imidazolidinylidene)malonate-based drug delivery systems for the targeted delivery of drugs to cancer cells. Another direction is the synthesis of novel polymers and materials using Dimethyl 2-(2-imidazolidinylidene)malonate as a building block. Additionally, the use of Dimethyl 2-(2-imidazolidinylidene)malonate as a ligand for various metal catalysts could lead to the development of more efficient and effective catalysts.
Méthodes De Synthèse
The synthesis of Dimethyl 2-(2-imidazolidinylidene)malonate involves the reaction of malononitrile with formaldehyde and ammonia to form 2-(2-imidazolidinylidene)malononitrile. This compound is then subjected to a reduction reaction with sodium borohydride in the presence of dimethyl sulfate to yield Dimethyl 2-(2-imidazolidinylidene)malonate. The synthesis of Dimethyl 2-(2-imidazolidinylidene)malonate is relatively simple and can be achieved through a one-pot reaction.
Applications De Recherche Scientifique
Dimethyl 2-(2-imidazolidinylidene)malonate has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, Dimethyl 2-(2-imidazolidinylidene)malonate has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Dimethyl 2-(2-imidazolidinylidene)malonate has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, Dimethyl 2-(2-imidazolidinylidene)malonate has been used as a building block for the synthesis of novel polymers and materials. It has been shown to exhibit unique mechanical and thermal properties, making it a promising candidate for various applications.
In catalysis, Dimethyl 2-(2-imidazolidinylidene)malonate has been used as a ligand for various metal catalysts. It has been shown to enhance the catalytic activity and selectivity of these catalysts, making them more efficient and effective.
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
dimethyl 2-imidazolidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C8H12N2O4/c1-13-7(11)5(8(12)14-2)6-9-3-4-10-6/h9-10H,3-4H2,1-2H3 |
Clé InChI |
YVXYTNHJYFWMFM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCN1)C(=O)OC |
SMILES canonique |
COC(=O)C(=C1NCCN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
